molecular formula C17H13ClN4O2 B2887718 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396858-20-0

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No. B2887718
M. Wt: 340.77
InChI Key: OQKYEWDHIAEBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CEP-184 or VX-745 and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Cancer Research and Therapeutic Applications

Anticancer Properties and Mechanisms : Research has identified phenoxypyrimidine-urea derivatives as potential anticancer agents due to their ability to induce apoptosis and autophagy in cancer cells. For instance, AKF-D52, a synthetic phenoxypyrimidine urea derivative, has shown efficacy in suppressing tumor growth in non-small cell lung cancer cells by inducing both caspase-dependent and -independent apoptotic cell death, as well as cytoprotective autophagy. This compound's activity is partially mediated through the production of reactive oxygen species, pointing to its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Material Science and Optoelectronics

Nonlinear Optical Properties : Novel chalcone derivatives, like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been studied for their significant electro-optic properties. Computational and experimental approaches have revealed these materials' potential in nonlinear optics, showing superior properties that could be beneficial for optoelectronic device fabrications. Their high second and third harmonic generation efficiencies, compared to standard materials like urea, underscore their potential in developing advanced optical devices (M. Shkir et al., 2018).

Environmental Applications

Impact on Environmental Pollutants : The influence of urea on the formation of chlorinated aromatics, such as polychlorinated dibenzo-p-dioxins and dibenzofurans in combustion flue gases, has been investigated, providing insights into mitigating environmental pollution. Studies indicate that urea can affect these pollutants' formation processes through electrophilic chlorination and precursor pathways, offering a pathway to reduce harmful emissions in waste incineration systems (Meihui Ren et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYEWDHIAEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

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